molecular formula C7H11BrO3 B179809 Tert-butyl 3-bromo-2-oxopropanoate CAS No. 16754-73-7

Tert-butyl 3-bromo-2-oxopropanoate

Cat. No. B179809
CAS RN: 16754-73-7
M. Wt: 223.06 g/mol
InChI Key: FLTKVDFSOLXYOD-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C7H11BrO3 . It has a molecular weight of 223.07 and is a solid at room temperature .


Molecular Structure Analysis

The molecule features a tert-butyl group attached to a bromide substituent . The InChI code for this compound is 1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-2-oxopropanoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 225.6±23.0 °C at 760 mmHg . The compound has a molar refractivity of 44.0±0.3 cm3 . It has 3 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Synthesis of Cholesteryl Ester Derivatives

Tert-butyl 3-bromo-2-oxopropanoate is used in the synthesis of cholesteryl ester derivatives, such as tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate. These derivatives are significant in studying lipid metabolism and the role of cholesterol in biological membranes .

Synthesis of Glycoside Derivatives

This compound is also employed in synthesizing glycoside derivatives like 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside. Such derivatives are valuable in researching carbohydrate chemistry and for potential therapeutic applications .

Polymer Chemistry

In polymer chemistry, tert-butyl 3-bromo-2-oxopropanoate serves as a building block for creating nitrilotriacetic acid end-functionalized polystyrene through atom transfer radical polymerization. This process is crucial for producing polymers with specific end-group functionalities .

Intermediate for Dyes and Pharmaceuticals

As an intermediate compound, it finds application in the production of dyes, pharmaceuticals, and agrochemicals. Its role as an alkylating agent is particularly important in these industries .

Collagenase Inhibitors Synthesis

The compound plays a role in synthesizing collagenase inhibitors. These inhibitors are studied for their potential to treat various diseases by targeting collagenase enzymes involved in tissue degradation .

Organic Compound Synthesis

It is also used in the synthesis of various organic compounds, including (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester, which has potential applications in medicinal chemistry .

MilliporeSigma - tert-Butyl 3-bromopropionate MilliporeSigma - tert-Butyl bromoacetate ChemicalBook - tert-Butyl bromoacetate

properties

IUPAC Name

tert-butyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKVDFSOLXYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540411
Record name tert-Butyl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-2-oxopropanoate

CAS RN

16754-73-7
Record name tert-Butyl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-bromo-2-oxopropanoate
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